molecular formula C20H13N3O3S B2950133 N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide CAS No. 1251684-62-4

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2950133
CAS No.: 1251684-62-4
M. Wt: 375.4
InChI Key: FOFIGPGRYYCLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group at position 5 and linked to a 9H-xanthene-9-carboxamide moiety. The 1,3,4-oxadiazole ring is a well-established pharmacophore known for its diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-18(21-20-23-22-19(26-20)12-9-10-27-11-12)17-13-5-1-3-7-15(13)25-16-8-4-2-6-14(16)17/h1-11,17H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFIGPGRYYCLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NN=C(O4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Thiophene vs. Xanthene vs. Benzamide/Carbazole: The xanthene moiety’s rigidity and lipophilicity could improve membrane permeability compared to carbazole or sulfamoyl benzamide groups, which rely on hydrogen bonding .

Antimicrobial vs. Antifungal Activity :

  • Carbazole-linked oxadiazoles () show stronger antibacterial activity, possibly due to interactions with bacterial DNA gyrase or topoisomerase IV .
  • Furan-based LMM11 exhibits antifungal properties, likely targeting fungal cytochrome P450 or ergosterol biosynthesis pathways . The target compound’s thiophene-xanthene combination may broaden its spectrum to include both bacterial and fungal targets.

Solubility and Bioavailability: Sulfamoyl benzamide derivatives (LMM5, LMM11) have polar groups that enhance solubility but may reduce cellular uptake.

Research Findings and Implications

  • Structural Insights : The 1,3,4-oxadiazole core’s stability and hydrogen-bonding capacity are critical for bioactivity across all analogs .
  • Synthetic Feasibility : Methods such as hydrazide cyclization (used in ) could be adapted for synthesizing the target compound, though the xanthene group may require additional optimization .
  • Therapeutic Potential: While direct data on the target compound is lacking, its structural features align with known antimicrobial and antifungal agents. Future studies should prioritize in vitro assays against Gram-positive/negative bacteria and Candida spp.

Biological Activity

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of thiophene, oxadiazole, and xanthene moieties, which contribute to its potential therapeutic applications.

Structure and Synthesis

The structural formula of this compound can be represented as follows:

C17H14N4O2S\text{C}_{17}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

Synthetic Routes

The synthesis typically involves several key steps:

  • Condensation Reaction : Reaction between thiophene derivatives and oxadiazole precursors.
  • Cyclization : Formation of the oxadiazole ring through cyclization reactions.
  • Final Product Formation : Coupling reactions to yield the target compound.

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant anticancer properties. For example:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), showing IC50 values of 4.37 µM and 8.03 µM respectively .
  • Mechanism of Action : The compound appears to inhibit DNA and RNA synthesis in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a variety of pathogens:

  • In Vitro Studies : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with specific inhibition observed in Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
  • Receptor Modulation : It may also modulate receptor activity related to cell signaling pathways.

Case Studies

Several research articles have documented the biological activities of similar compounds:

  • Thiadiazole Derivatives : A study on 1,3,4-thiadiazole derivatives indicated promising anticancer activities with mechanisms involving inhibition of RNA synthesis .
  • Oxadiazole Compounds : Research has shown that oxadiazole derivatives often exhibit potent anticancer effects through various mechanisms such as HDAC inhibition and NF-kB pathway interference .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological ActivityIC50 Values
This compoundThiophene + Oxadiazole + XantheneAnticancer, AntimicrobialHepG2: 4.37 µM; A549: 8.03 µM
5-(Thiophen-2-yl)-1,3,4-thiadiazoleThiophene + ThiadiazoleAnticancer10 µM
1,3,4-Oxadiazole DerivativesOxadiazoleAnticancerVaries (up to 9.4 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.